molecular formula C18H18N4O4 B227657 Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No. B227657
M. Wt: 354.4 g/mol
InChI Key: QMDKHELBVOGMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a pyrazolotriazine derivative that has been shown to exhibit several biochemical and physiological effects.

Mechanism Of Action

Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate inhibits CDK4 and CDK6 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of the retinoblastoma protein (Rb), a tumor suppressor protein that normally inhibits cell cycle progression. Inhibition of CDK4 and CDK6 by Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been shown to exhibit several biochemical and physiological effects. In addition to its activity as a CDK4/6 inhibitor, it has also been shown to exhibit anti-inflammatory and anti-fibrotic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of fibroblasts.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate in lab experiments is its potency and selectivity as a CDK4/6 inhibitor. It has been shown to exhibit nanomolar potency against CDK4/6, and has minimal off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several potential future directions for research on Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate. One area of interest is its potential as a therapeutic agent for cancer. Several clinical trials are currently underway to evaluate its efficacy as a treatment for various types of cancer. Another potential future direction is its use as a tool compound for studying the role of CDK4/6 in various cellular processes. Additionally, further research is needed to fully understand its anti-inflammatory and anti-fibrotic effects, and its potential applications in treating inflammatory and fibrotic diseases.

Synthesis Methods

The synthesis of Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves the reaction of 7-ethyl-4-hydrazinylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid with 2-methoxy-2-oxoethyl chloride in the presence of triethylamine. The resulting compound is then methylated using methyl iodide and potassium carbonate.

Scientific Research Applications

Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been shown to exhibit potential applications in scientific research. It has been extensively studied for its potential as a kinase inhibitor, specifically as a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). CDK4 and CDK6 are important regulators of the cell cycle, and their dysregulation has been implicated in several types of cancer.

properties

Product Name

Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C18H18N4O4/c1-4-12-15(11-8-6-5-7-9-11)17-20-19-16(18(24)26-3)13(22(17)21-12)10-14(23)25-2/h5-9H,4,10H2,1-3H3

InChI Key

QMDKHELBVOGMIU-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OC)CC(=O)OC

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OC)CC(=O)OC

Origin of Product

United States

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